tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14-11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,16)/t8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYKMTUAOVCQGA-WPRPVWTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401125255 | |
| Record name | Carbamic acid, [1-(chloroacetyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161805-78-3 | |
| Record name | Carbamic acid, [1-(chloroacetyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161805-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, [1-(chloroacetyl)-2-methylbutyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401125255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate typically involves the protection of amine groups using tert-butyl carbamate. One common method is the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, typically using hydrogen chloride gas.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Hydrogen chloride gas or trifluoroacetic acid (TFA) in dichloromethane are commonly used for deprotection.
Major Products Formed:
Substitution Reactions: Products include substituted carbamates where the chlorine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is the free amine after removal of the tert-butyl carbamate group.
Scientific Research Applications
tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 263.76 g/mol . It is characterized by a tert-butyl group attached to a carbamate moiety, linked to a chiral hexanoyl derivative with specific stereochemistry at the 3 and 4 positions (3S, 4S). The compound's structure suggests potential as an inhibitor or modulator in various biochemical pathways. Modifications in the carbamate structure can lead to enhanced activity against certain biological targets, including enzymes and receptors involved in metabolic processes.
Potential Applications
This compound has potential applications in medicinal chemistry and materials science.
Medicinal Chemistry
- The compound may be modified for specific applications in medicinal chemistry.
- It shows potential as an inhibitor or modulator in various biochemical pathways.
- Modifications in the carbamate structure can enhance activity against biological targets, including enzymes and receptors involved in metabolic processes.
Interaction Studies
- Interaction studies focus on its binding affinity to biological targets to elucidate its mechanism of action and potential side effects.
- Techniques such as molecular docking simulations and enzyme inhibition assays are employed to assess these interactions.
Mechanism of Action
The mechanism of action of tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group stabilizes the amine functionality, preventing it from reacting under various conditions. Upon deprotection, the free amine is released, allowing it to participate in subsequent reactions .
Comparison with Similar Compounds
Structural Analog: tert-Butyl ((S)-1-((2S,4R)-4-Hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate (RBM5-188)
- Key Differences :
- Backbone Complexity : RBM5-188 features a pyrrolidine ring and a 4-methylthiazole substituent, whereas the target compound has a linear hexan-3-yl chain with a 2-oxo group .
- Stereochemistry : The (2S,4R) configuration in RBM5-188 contrasts with the (3S,4S) configuration of the target compound.
- Functional Groups : RBM5-188 includes a carbamoyl group and a thiazole moiety, which are absent in the target compound.
- Synthesis : RBM5-188 employs EDC·HCl and HOBt for coupling, a method common in peptide synthesis . The target compound’s synthesis likely involves similar carbamate-forming reactions but with distinct substrates.
Structural Analog: (S)-tert-Butyl (3-(2,4-Dioxopentan-3-yl)-5-methoxy-1-methyl-2-oxoindolin-3-yl)carbamate (84k)
- Key Differences: Core Structure: Compound 84k contains an indolin-2-one scaffold, whereas the target compound lacks aromatic systems.
- Reactivity: The indolinone core in 84k may participate in π-π stacking interactions, unlike the aliphatic backbone of the target compound.
Structural Analog: tert-Butyl ((2S,3R)-4-Chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate
- Key Differences :
- Substituents : This analog includes a phenyl group and a 3-hydroxy substituent, contrasting with the 4-methyl and 2-oxo groups in the target compound .
- Chirality : The (2S,3R) configuration differs from the (3S,4S) stereochemistry of the target compound.
- Molecular Weight : The analog has a lower molecular weight (299.8 g/mol) compared to the target compound’s estimated higher mass due to its longer carbon chain .
Comparative Data Table
Biological Activity
tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate (CAS No. 161805-78-3) is a synthetic organic compound characterized by its unique stereochemistry and molecular formula . This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor or modulator in various biochemical pathways.
The compound is notable for its structural complexity, which includes a tert-butyl group attached to a carbamate moiety linked to a chiral hexanoyl derivative. Its molecular weight is approximately 263.76 g/mol, and it exhibits properties that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 263.76 g/mol |
| CAS Number | 161805-78-3 |
| Solubility | 0.367 mg/ml |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Research suggests its potential as an inhibitor of various enzymes and receptors involved in metabolic processes. The specific stereochemistry at the 3 and 4 positions enhances its biological activity compared to simpler carbamates.
The mechanism of action for this compound involves interaction with biological targets through binding affinity studies. Techniques such as molecular docking simulations and enzyme inhibition assays have been employed to elucidate these interactions.
Key Findings:
- Inhibition of Enzymes : Similar compounds have shown that modifications in the carbamate structure can enhance activity against certain biological targets, including enzymes involved in metabolic pathways.
- Binding Affinity : Interaction studies have revealed that the compound demonstrates notable binding affinity to specific receptors, suggesting its potential use in therapeutic applications.
Case Studies
Recent research has explored the biological implications of compounds structurally related to this compound.
- Study on Amyloid Beta Interaction :
- Enzyme Inhibition Assays :
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for tert-Butyl ((3S,4S)-1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The compound is likely synthesized via carbamate protection of an amine intermediate. A multistep approach involving chiral resolution or asymmetric catalysis is required to achieve the (3S,4S) stereochemistry. Key steps include:
- Chlorination : Use of reagents like SOCl₂ or PCl₃ for introducing the chloro group (analogous to Step 8 in ).
- Carbamate Formation : Reaction with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or TEA) to protect the amine.
- Optimization : Adjust solvent polarity (THF or DCM), temperature (20–60°C), and catalyst loading (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling steps) to improve yields .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Techniques :
- X-ray Crystallography : Use SHELX software ( ) for structure refinement. ORTEP-III ( ) provides graphical visualization of molecular geometry.
- NMR Analysis : Compare coupling constants (e.g., ) and NOE effects with stereoisomers. includes NMR data (δ 8.22 ppm for aromatic protons) to validate substituent positions .
- Chiral HPLC : Employ columns like Chiralpak IA/IB to resolve enantiomers and confirm optical purity .
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks ().
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ().
- Storage : Store at 2–8°C in airtight containers away from oxidizers and strong acids ().
Advanced Research Questions
Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?
- Troubleshooting :
- Dynamic Effects : Check for temperature-dependent conformational changes (e.g., keto-enol tautomerism) using variable-temperature NMR.
- Disorder in Crystals : Apply restraints or partial occupancy refinement in SHELXL ( ). For example, highlights challenges in resolving fluorine-containing analogs due to weak scattering .
- Validation Tools : Cross-check with DFT-calculated chemical shifts (e.g., Gaussian09) or Cambridge Structural Database (CSD) entries for analogous compounds .
Q. What strategies are effective for improving crystallinity in derivatives of this carbamate?
- Approaches :
- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to enhance hydrogen-bonding networks.
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed-solvent systems to promote nucleation ().
- Additives : Use ionic liquids (e.g., [BMIM]BF₄) to reduce lattice defects ( ).
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream reactions?
- Mechanistic Insights :
- Steric Shielding : The bulky tert-butyl group protects the carbamate from nucleophilic attack, favoring regioselective transformations (e.g., selective deprotection with TFA).
- Electronic Effects : Electron-withdrawing chloro and carbonyl groups ( ) enhance electrophilicity at the 2-oxohexan moiety, facilitating nucleophilic substitutions or cyclizations .
Q. What computational methods are suitable for modeling the compound’s stability under varying pH conditions?
- Tools :
- pKa Prediction : Use MarvinSketch or ACD/Labs to estimate protonation states.
- MD Simulations : Perform molecular dynamics (GROMACS) to study hydrolysis kinetics in aqueous buffers.
- DFT Calculations : Analyze transition states for Boc deprotection pathways (e.g., acid-catalyzed cleavage) .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Resolution Steps :
Purity Assessment : Re-crystallize the compound and re-measure melting points ( reports 114–118°C for a related carbamate).
Polymorph Screening : Use DSC/TGA to identify metastable forms.
Computational Validation : Compare predicted (e.g., COSMOtherm) vs. observed thermal properties .
Q. What are common pitfalls in interpreting mass spectrometry (MS) data for this compound?
- Challenges :
- Fragmentation Patterns : The tert-butyl group often cleaves to form [M−56]⁺ ions, which may be misassigned.
- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺) can dominate spectra; use high-resolution MS (HRMS) for accurate mass matching ().
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
